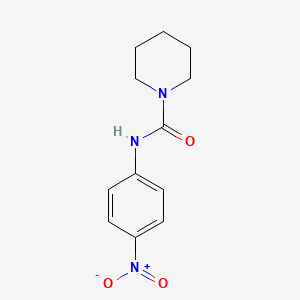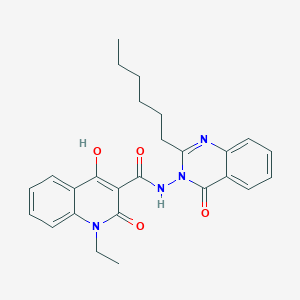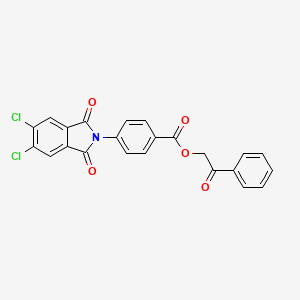
4-(3-Benzoylpropionyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Benzoylpropionyl)morpholine is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is also known by its systematic name, 1,4-Butanedione, 1-(4-morpholinyl)-4-phenyl . This compound features a morpholine ring substituted with a benzoylpropionyl group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 4-(3-Benzoylpropionyl)morpholine typically involves the reaction of morpholine with benzoylpropionic acid or its derivatives. One common method includes the acylation of morpholine with benzoylpropionyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and scalability .
Análisis De Reacciones Químicas
4-(3-Benzoylpropionyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Aplicaciones Científicas De Investigación
4-(3-Benzoylpropionyl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Benzoylpropionyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antifungal applications, it may inhibit key enzymes involved in ergosterol biosynthesis, disrupting the fungal cell membrane . The compound’s morpholine ring allows it to mimic natural substrates, facilitating its binding to target sites and exerting its biological effects .
Comparación Con Compuestos Similares
4-(3-Benzoylpropionyl)morpholine can be compared to other morpholine derivatives, such as:
Amorolfine: A morpholine antifungal drug that inhibits fungal sterol synthesis.
Fenpropimorph: Another morpholine derivative used as an agrofungicide.
What sets this compound apart is its unique benzoylpropionyl substitution, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
6045-93-8 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-4-phenylbutane-1,4-dione |
InChI |
InChI=1S/C14H17NO3/c16-13(12-4-2-1-3-5-12)6-7-14(17)15-8-10-18-11-9-15/h1-5H,6-11H2 |
Clave InChI |
NKHOEIIMKOSLOM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide](/img/structure/B11996928.png)


![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)

![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)





![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
